molecular formula C17H20N2OS B4561064 (5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one

(5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B4561064
M. Wt: 300.4 g/mol
InChI Key: VVVNYKWURWSVSR-ZYJJYICWSA-N
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Description

(5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one typically involves the condensation of benzaldehyde with 2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-benzylidene-2-imino-3-methyl-1,3-thiazolidin-4-one
  • (5Z)-5-benzylidene-2-cyclohexylimino-3-ethyl-1,3-thiazolidin-4-one
  • (5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-oxazolidin-4-one

Uniqueness

(5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one stands out due to its unique structural features and the presence of both benzylidene and cyclohexylimino groups. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-19-16(20)15(12-13-8-4-2-5-9-13)21-17(19)18-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3/b15-12-,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVNYKWURWSVSR-ZYJJYICWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one
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(5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one
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(5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one
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(5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one
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(5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-benzylidene-2-cyclohexylimino-3-methyl-1,3-thiazolidin-4-one

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